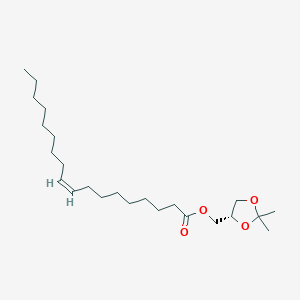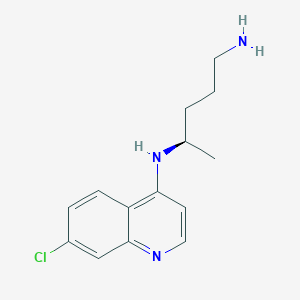
1,2-Dihydrotriamcinolone Acetonide 21-Formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrotriamcinolone Acetonide 21-Formate is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. This compound is characterized by its potent glucocorticoid activity, making it valuable in various therapeutic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrotriamcinolone Acetonide 21-Formate typically involves the esterification of triamcinolone acetonide with formic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
1,2-Dihydrotriamcinolone Acetonide 21-Formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
科学的研究の応用
1,2-Dihydrotriamcinolone Acetonide 21-Formate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and receptor binding.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of topical and injectable corticosteroid preparations.
作用機序
1,2-Dihydrotriamcinolone Acetonide 21-Formate exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the expression of specific genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and the modulation of immune function.
類似化合物との比較
Similar Compounds
Triamcinolone Acetonide: A closely related compound with similar anti-inflammatory and immunosuppressive properties.
Triamcinolone Hexacetonide: Another derivative with enhanced duration of action and potency.
Dexamethasone: A potent glucocorticoid with a different structural backbone but similar pharmacological effects.
Uniqueness
1,2-Dihydrotriamcinolone Acetonide 21-Formate is unique due to its specific esterification at the 21-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triamcinolone derivatives. This modification can influence its solubility, stability, and receptor binding affinity, making it a valuable compound for specialized applications.
特性
分子式 |
C25H33FO7 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-20-10-17-16-6-5-14-9-15(28)7-8-22(14,3)24(16,26)18(29)11-23(17,4)25(20,33-21)19(30)12-31-13-27/h9,13,16-18,20,29H,5-8,10-12H2,1-4H3/t16-,17-,18-,20+,22-,23-,24-,25+/m0/s1 |
InChIキー |
IBDSRZPDPUIREE-CKRYEYFDSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COC=O)C)O)F |
正規SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COC=O)C)O)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


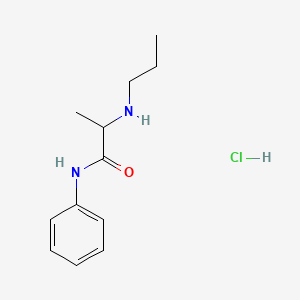
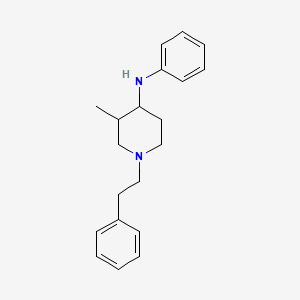
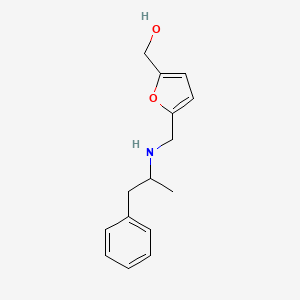
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
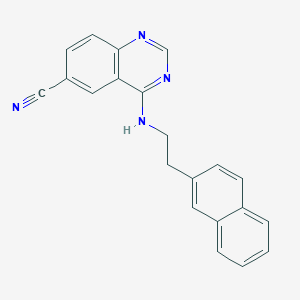
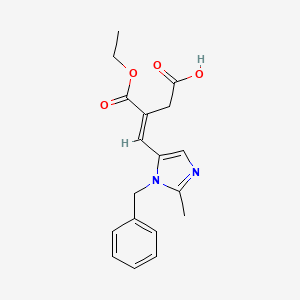


![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
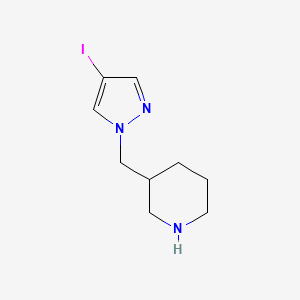
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
